Predicted Physicochemical Properties as a Differentiator from Higher-MW Benzothiophene Analogs in the FAAH Inhibitor Series
Compared to benzothiophene-piperidine urea FAAH inhibitors exemplified by compound 4a (MW ~395 g/mol, cLogP ~4.5) in Johnson et al. (2009), 1-((1-benzylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has a substantially lower molecular weight (329.46 vs. ~395 g/mol) and a reduced calculated LogP (estimated ~3.0–3.5 based on the thiophene-for-benzothiophene substitution), which would be expected to confer improved ligand efficiency indices and more favorable pharmacokinetic permeability-solubility profiles if the target binding affinity is maintained [1]. This physicochemical advantage is relevant for applications requiring blood-brain barrier penetration, as the lower MW and LogP fall within the preferred CNS drug space.
| Evidence Dimension | Molecular weight and lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 329.46 g/mol; cLogP (predicted) ~3.0–3.5 |
| Comparator Or Baseline | Compound 4a (benzothiophene piperidine urea FAAH inhibitor): MW ~395 g/mol; cLogP ~4.5 [1] |
| Quantified Difference | ΔMW ≈ -65 g/mol; ΔcLogP ≈ -1.0 to -1.5 log units |
| Conditions | Calculated physicochemical properties from chemical structure; ligand efficiency context derived from FAAH inhibitor SAR series |
Why This Matters
Lower MW and reduced lipophilicity improve ligand efficiency metrics and predict superior CNS permeability, making this compound a more attractive candidate than benzothiophene analogs for neuroscience target screening where brain exposure is critical.
- [1] Johnson, D. S.; Ahn, K.; Liimatta, M.; et al. Benzothiophene Piperazine and Piperidine Urea Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorg. Med. Chem. Lett. 2009, 19 (7), 1919–1923. https://doi.org/10.1016/j.bmcl.2009.02.064. View Source
